molecular formula C9H16ClN3O2 B12443519 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)alanine hydrochloride

3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)alanine hydrochloride

Cat. No.: B12443519
M. Wt: 233.69 g/mol
InChI Key: IDJRHHHRTSBRBC-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino acid moiety may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(1-methyl-3-phenylpyrazol-4-yl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(1-ethyl-3-phenylpyrazol-4-yl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-5-yl)propanoic acid hydrochloride

Uniqueness

The uniqueness of (2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid hydrochloride lies in its specific substitution pattern on the pyrazole ring and the stereochemistry of the amino acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

IUPAC Name

(2S)-2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14;/h5,8H,3-4,10H2,1-2H3,(H,13,14);1H/t8-;/m0./s1

InChI Key

IDJRHHHRTSBRBC-QRPNPIFTSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCN1C=C(C(=N1)C)CC(C(=O)O)N.Cl

Origin of Product

United States

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